molecular formula C18H30N4O2 B6978574 Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate

Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B6978574
M. Wt: 334.5 g/mol
InChI Key: QGJFUOBHWZOHLC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[44]nonane-1-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Properties

IUPAC Name

tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-17(2,3)24-16(23)22-11-6-15(18(22)7-4-5-8-18)20-10-13-21-12-9-19-14-21/h9,12,14-15,20H,4-8,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJFUOBHWZOHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCCC2)NCCN3C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone under acidic conditions.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction using an imidazole derivative and an appropriate leaving group.

    Protection of Functional Groups: Protecting groups, such as tert-butyl, are often used to protect sensitive functional groups during the synthesis. These groups can be introduced using standard protection techniques involving tert-butyl chloride and a base.

    Final Deprotection and Purification: The final compound is obtained by deprotecting the functional groups and purifying the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the imidazole ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The spirocyclic structure imparts unique physical and chemical properties, making it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a tool to study biological processes, such as enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can form hydrogen bonds and coordinate with metal ions, while the spirocyclic core provides structural stability and rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-pyridylamino)-1-azaspiro[4.4]nonane-1-carboxylate: Similar structure but with a pyridine ring instead of an imidazole ring.

    Tert-butyl 4-(2-thiazolylamino)-1-azaspiro[4.4]nonane-1-carboxylate: Similar structure but with a thiazole ring instead of an imidazole ring.

    Tert-butyl 4-(2-benzimidazolylamino)-1-azaspiro[4.4]nonane-1-carboxylate: Similar structure but with a benzimidazole ring instead of an imidazole ring.

Uniqueness

The uniqueness of tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate lies in its specific combination of the imidazole group and the spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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